1-ethyl-4-({[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-ETHYL-4-({[1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as pyrazole, trifluoromethyl, and furan
Preparation Methods
The synthesis of 1-ETHYL-4-({[1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
1-ETHYL-4-({[1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Scientific Research Applications
1-ETHYL-4-({[1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-({[1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-ETHYL-4-({[1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID: This compound shares the pyrazole and trifluoromethyl groups but lacks the furan and additional pyrazole moieties.
2-FURYLMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE: This compound shares the furan and pyrazole groups but lacks the trifluoromethyl and additional pyrazole moieties.
Properties
Molecular Formula |
C18H19F3N6O3 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-ethyl-N-[1-ethyl-3-(furan-2-ylmethylcarbamoyl)pyrazol-4-yl]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H19F3N6O3/c1-3-26-10-12(15(25-26)17(29)22-9-11-6-5-7-30-11)23-16(28)13-8-14(18(19,20)21)24-27(13)4-2/h5-8,10H,3-4,9H2,1-2H3,(H,22,29)(H,23,28) |
InChI Key |
RLGFYYUFTYSEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC(=NN3CC)C(F)(F)F |
Origin of Product |
United States |
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